molecular formula C16H12BrNO B2761827 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile CAS No. 133131-51-8

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile

Cat. No.: B2761827
CAS No.: 133131-51-8
M. Wt: 314.182
InChI Key: ALNSGKRLPBRPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is an organic compound that features a bromophenyl group, a phenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile typically involves the reaction of 4-bromobenzaldehyde with phenylacetonitrile under basic conditions, followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like hydrogen peroxide or potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenyl isocyanate
  • 4-Bromophenylboronic acid
  • 4-Bromophenol

Uniqueness

4-(4-Bromophenyl)-4-oxo-2-phenylbutanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

4-(4-bromophenyl)-4-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-8-6-13(7-9-15)16(19)10-14(11-18)12-4-2-1-3-5-12/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNSGKRLPBRPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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